2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features both an indole and an oxadiazole moiety The indole nucleus is known for its presence in various bioactive molecules, while the oxadiazole ring is recognized for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification.
Indole Derivative Preparation: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Coupling Reaction: The final step involves coupling the oxadiazole and indole derivatives through a suitable linker, such as an acetamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antiviral, anticancer, and antimicrobial activities
Biological Studies: It can be used to study the biological pathways and molecular targets associated with indole and oxadiazole derivatives.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds like raltegravir and zibotentan contain the oxadiazole ring and are used in clinical medicine.
Uniqueness
What sets 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide apart is the combination of both indole and oxadiazole moieties in a single molecule, potentially offering a broader spectrum of biological activities and applications.
Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-6-5-8-16(10-13)21-19(25)12-24-17-9-4-3-7-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUADYRFGQETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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